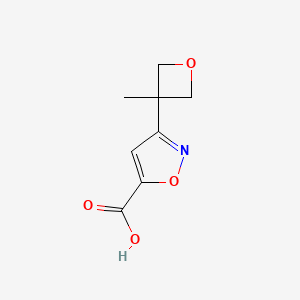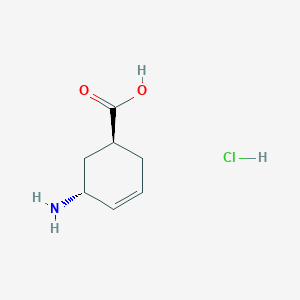
N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, commonly known as CEF, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CEF belongs to the class of acetanilide derivatives and has been studied for its anti-inflammatory, analgesic, and antipyretic effects.
Applications De Recherche Scientifique
Metabolism and Environmental Fate
Chloroacetamide herbicides, such as acetochlor and alachlor, undergo complex metabolic pathways in both rat and human liver microsomes, leading to various metabolites. Studies have identified cytochrome P450 isoforms responsible for their metabolism, highlighting differences in metabolic rates between species (Coleman et al., 2000). These insights are crucial for assessing the environmental fate and potential human health impacts of these herbicides. Additionally, the presence of acetochlor in the hydrologic system has been documented, showing its distribution in rain and stream samples across the midwestern United States, which underscores the environmental persistence and mobility of chloroacetamide herbicides (Kolpin et al., 1996).
Bioactivity and Therapeutic Potential
Research on acetamide derivatives has revealed their potential as anticancer, anti-inflammatory, and analgesic agents. Novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have shown promising activity against breast cancer, neuroblastoma, and in anti-inflammatory and analgesic assays. Specific compounds have been identified with significant therapeutic potential, suggesting the utility of acetamide derivatives in drug development (Rani et al., 2014). Another study focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its significance in the synthesis of antimalarial drugs, thereby demonstrating the versatile applications of acetamide compounds in medicinal chemistry (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-3-23-17-8-13(10-21)5-7-16(17)24-11-18(22)20-14-6-4-12(2)15(19)9-14/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHBCBZRBIWNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2971171.png)

![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)
![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)





![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)